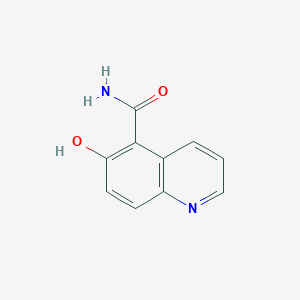

6-Hydroxyquinoline-5-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

104612-30-8 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

6-hydroxyquinoline-5-carboxamide |

InChI |

InChI=1S/C10H8N2O2/c11-10(14)9-6-2-1-5-12-7(6)3-4-8(9)13/h1-5,13H,(H2,11,14) |

InChI Key |

JXMHUCCIOCFOCH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2C(=O)N)O)N=C1 |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=O)N)O)N=C1 |

Synonyms |

5-Quinolinecarboxamide,6-hydroxy-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 6 Hydroxyquinoline 5 Carboxamide and Its Analogs

Chemical Precursors and Starting Materials for the Quinoline (B57606) Scaffold

The construction of the fundamental quinoline ring system can be achieved through various classical and modern synthetic reactions. The choice of precursors is dictated by the desired substitution pattern on the final molecule.

For the synthesis of quinoline derivatives, several well-established methods are employed, each utilizing different starting materials:

Skraup Synthesis : This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. For the synthesis of a substituted quinoline, a correspondingly substituted aniline would be used as a precursor.

Combes Synthesis : This reaction condenses an aniline with a β-diketone in the presence of an acid catalyst to form a substituted quinoline.

Friedländer Synthesis : This versatile method involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde, in the presence of an acid or base catalyst. wikipedia.orgnih.gov A one-pot modification of this synthesis utilizes o-nitroarylcarbaldehydes which are reduced in situ to the corresponding o-aminoarylcarbaldehydes before condensation. organic-chemistry.org

A plausible precursor for the direct synthesis of the 6-hydroxyquinoline (B46185) core is 4-aminophenol, which can undergo reactions like the Skraup synthesis to yield 6-hydroxyquinoline. chemicalbook.com

Functionalization Strategies at the Quinoline Nucleus

Once the quinoline scaffold is in place, the introduction of the hydroxyl and carboxamide groups at the desired positions (6 and 5, respectively) is a critical phase of the synthesis.

Introduction of the Hydroxyl Group

The hydroxyl group at the 6-position can be introduced through several methods. One common strategy involves the hydrolysis of a 6-aminoquinoline (B144246) derivative. This transformation is typically achieved under harsh conditions, utilizing a concentrated acid like hydrochloric or sulfuric acid at high temperatures and pressures. For instance, the hydrolysis of 6-aminoquinoline-5-carboxamide to 6-hydroxyquinoline-5-carboxamide is a key step in a potential synthetic route.

Another approach involves the demethylation of a 6-methoxyquinoline (B18371) precursor. This can be accomplished by refluxing the methoxy (B1213986) derivative with a strong acid such as hydrobromic acid.

Introduction of the Carboxamide Moiety

The carboxamide group at the 5-position is typically introduced from a corresponding carboxylic acid or its derivative. A common method is the amidation of quinoline-5-carboxylic acid. This process usually involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂). The resulting quinoline-5-carbonyl chloride is then reacted with ammonia (B1221849) or an amine in the presence of a base to form the carboxamide.

Palladium-catalyzed aminocarbonylation of a 6-haloquinoline has also been reported for the synthesis of quinoline-6-carboxamides, a strategy that could potentially be adapted for the 5-position. researchgate.net

Multi-step Reaction Pathways for Targeted Synthesis

The synthesis of this compound generally requires a multi-step approach, combining the formation of the quinoline ring with subsequent functionalization reactions.

Amidation Reactions

Amidation is a crucial step in forming the carboxamide group. As mentioned, this can be achieved by activating a carboxylic acid precursor. The reaction of quinoline-5-carbonyl chloride with ammonia is a direct method to introduce the carboxamide at the 5-position.

| Reactants | Reagents and Conditions | Product | Reference |

| Quinoline-5-carboxylic acid | 1. SOCl₂, dry toluene, reflux (100–110°C), 4–6 hours2. Ammonia, K₂CO₃, acetone, 0–5°C | Quinoline-5-carboxamide |

Condensation and Cyclization Approaches

Condensation and cyclization reactions are fundamental to building the quinoline scaffold itself. The Friedländer synthesis is a prime example of such an approach. wikipedia.orgnih.gov For the synthesis of this compound, a potential Friedländer approach would involve the condensation of a suitably substituted 2-aminobenzaldehyde with a compound that can provide the C5-carboxamide group.

A plausible, albeit not explicitly documented, pathway could involve the reaction of 2-amino-4-hydroxybenzaldehyde (B13019145) with a reagent like 2-acetamidoacetamide. The initial condensation would form a Schiff base, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the final quinoline ring system.

A more documented multi-step pathway involves the following sequence:

Amidation : Conversion of quinoline-5-carboxylic acid to quinoline-5-carboxamide.

Nitration : Introduction of a nitro group at the 6-position of quinoline-5-carboxamide. The nitration of quinoline typically yields a mixture of 5- and 8-nitroquinolines, however, the presence of the carboxamide group at the 5-position may influence the regioselectivity. A potential method for nitration involves using a mixture of nitric acid and sulfuric acid.

Reduction : The 6-nitroquinoline-5-carboxamide is then reduced to 6-aminoquinoline-5-carboxamide. This reduction can be carried out using various reducing agents, such as hydrogen gas with a palladium catalyst.

Hydrolysis : Finally, the 6-aminoquinoline-5-carboxamide is hydrolyzed to this compound using a strong acid under high temperature and pressure.

| Intermediate | Reaction | Reagents and Conditions | Product | Reference |

| Quinoline-5-carboxamide | Nitration | HNO₃, H₂SO₄ | 6-Nitroquinoline-5-carboxamide | (Plausible) |

| 6-Nitroquinoline-5-carboxamide | Reduction | H₂, Pd/C | 6-Aminoquinoline-5-carboxamide | |

| 6-Aminoquinoline-5-carboxamide | Hydrolysis | Concentrated HCl or H₂SO₄, 190–210°C, 165–265 psi, 2–12 hours | This compound |

Transition-Metal Catalyzed Routes (e.g., Buchwald-Hartwig Aminations)

Transition-metal catalysis offers powerful and versatile methods for the formation of carbon-nitrogen bonds, a key step in the synthesis of many quinoline derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly prominent for its mild conditions and broad substrate scope, allowing for the facile synthesis of aryl amines. scienceopen.comwikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgias.ac.in

The general mechanism proceeds via the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is critical and has evolved through several "generations," with modern sterically hindered phosphine ligands enabling the coupling of a wide array of substrates under milder conditions. wikipedia.orgias.ac.in

While a direct synthesis of this compound using this method is not extensively documented, the principles are readily applied to halo-quinoline precursors. For instance, the synthesis of 5-amino-8-hydroxyquinoline derivatives has been successfully achieved via the Hartwig-Buchwald amination of 5-bromo-8-benzyloxyquinoline with various anilines. ias.ac.inresearchgate.net The reaction conditions, including the choice of palladium source, ligand, and base, must be carefully optimized for each specific substrate to achieve high yields and avoid side reactions like debromination. ias.ac.inresearchgate.net

Research has demonstrated the efficacy of different catalyst systems for the amination of quinoline scaffolds. The optimization process often involves screening various phosphine ligands, such as the sterically demanding (2-biphenyl)di-tert-butylphosphine (Johnphos) and di-tert-butylneopentylphosphine (B1584642) (DTBNpP), in combination with a palladium source like palladium(II) acetate. ias.ac.in

Below is a table summarizing catalyst systems used in Buchwald-Hartwig aminations for synthesizing functionalized quinolines.

Table 1: Catalyst Systems for Buchwald-Hartwig Amination on Quinoline Scaffolds

| Aryl Halide Substrate | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 5-Bromo-8-benzyloxyquinoline | N-methylaniline | Pd(OAc)₂ | DTBNpP | NaOtBu | Toluene | 110-120 | 89 | ias.ac.inresearchgate.net |

| 5-Bromo-8-benzyloxyquinoline | N-ethylaniline | Pd(OAc)₂ | DTBNpP | NaOtBu | Toluene | 110-120 | 87 | ias.ac.inresearchgate.net |

| 5-Bromo-8-benzyloxyquinoline | N-phenylaniline | Pd(OAc)₂ | Johnphos | NaOtBu | Toluene | 140-150 | 89 | ias.ac.inresearchgate.net |

| 6,7-Dichloro-5,8-quinolinequinone | Aniline | Pd(OAc)₂ | BrettPhos | K₃PO₄ | EtOH/H₂O | 80 | >95 | scienceopen.com |

Derivatization Strategies of the this compound Core Structure

Derivatization of the this compound nucleus is a key strategy for modulating its chemical and physical properties. Modifications can be targeted at three main areas: the carboxamide functionality, the quinoline ring system, and the formation of larger, fused heterocyclic systems.

Modification of the Carboxamide Functionality (e.g., N-substitutions)

The carboxamide group is a prime site for derivatization, most commonly through N-substitution. The synthesis of N-substituted 6-hydroxyquinoline-5-carboxamides typically proceeds via the coupling of a 6-hydroxyquinoline-5-carboxylic acid precursor with a diverse range of primary or secondary amines. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), are often employed to facilitate the amide bond formation. acs.org

This approach allows for the introduction of a wide variety of substituents, enabling fine-tuning of properties like lipophilicity, hydrogen bonding capacity, and steric bulk. For example, studies on related quinoline-2-carboxamides and quinoline-3-carboxamides (B1200007) have shown the successful incorporation of various substituted anilines and aliphatic amines to generate extensive libraries of derivatives. researchgate.netnih.gov The synthesis of quinoline-4-carboxamides has been achieved by reacting the corresponding quinoline-4-carboxylic acid with amines like dimethylamine (B145610) and morpholine. acs.org

The table below illustrates the diversity of amines that can be used to modify the carboxamide group on a quinoline core.

Table 2: Examples of N-Substitutions on Quinoline Carboxamides

| Quinoline Core | Amine | Coupling Method | Resulting Derivative Type | Reference |

|---|---|---|---|---|

| Quinoline-4-carboxylic acid | Various primary amines | EDC, HOBt, DMF | N-Alkyl/Aryl-quinoline-4-carboxamides | acs.org |

| 8-Hydroxyquinoline-2-carboxylic acid | Substituted anilines | PCl₃ | N-Aryl-8-hydroxyquinoline-2-carboxamides | nih.gov |

| Quinoline-6-carboxylic acid | Substituted benzenesulfonamides | Not specified | Quinoline-6-carboxamide benzenesulfonates | nih.gov |

| 4-Hydroxyquinoline-3-carboxylic acid | Substituted anilines | Not specified | N-Aryl-4-hydroxyquinoline-3-carboxamides | ctu.edu.vn |

Substitutions on the Quinoline Ring System

Introducing substituents directly onto the quinoline ring is another critical derivatization strategy. The electronic nature of the resident hydroxy and carboxamide groups, along with the inherent reactivity of the quinoline system, dictates the position and feasibility of these substitutions. Electrophilic substitution reactions are common for functionalizing the carbocyclic ring of the quinoline system.

For instance, 8-hydroxyquinoline (B1678124) derivatives are known to undergo chlorination, often using reagents like N-chlorosuccinimide (NCS) under acidic conditions, to yield chlorinated products. nih.gov Another versatile method for substitution is the Mannich reaction, which introduces an aminomethyl group onto the ring. This has been demonstrated in the reaction of 5-chloro-8-hydroxyquinoline (B194070) with paraformaldehyde and a secondary amine like ciprofloxacin (B1669076) to create a new hybrid molecule. nih.gov These examples highlight established pathways for adding new functional groups to the quinoline core, which could be adapted for the this compound scaffold.

Table 3: Examples of Substitution Reactions on the Quinoline Ring

| Quinoline Substrate | Reagent(s) | Reaction Type | Position(s) Substituted | Reference |

|---|---|---|---|---|

| 2-Alkyl-8-hydroxyquinoline | N-Chlorosuccinimide (NCS) | Electrophilic Halogenation | C-5, C-7 | nih.gov |

| 5-Chloro-8-hydroxyquinoline | Ciprofloxacin, Paraformaldehyde | Mannich Reaction | C-7 | nih.gov |

| 8-Hydroxyquinoline N-oxide | Grignard Reagents (RMgX) | Nucleophilic Addition | C-2 | nih.gov |

Formation of Fused Ring Analogs (e.g., Pyrroloquinolines, Naphthyridines)

Expanding the core structure by forming fused ring systems leads to entirely new classes of compounds with distinct properties.

Pyrroloquinolines are tricyclic heterocycles that can be synthesized from quinoline precursors. researchgate.net One established method involves the cyclization of quinolylethylenes. researchgate.net A hypothetical route starting from a derivative of this compound could involve its conversion to a suitable precursor, such as a 7-amino or 7-halo derivative, which could then be elaborated and cyclized to form a pyrrolo[3,2-f]quinoline system. The synthesis of pyrrolo[1,2-a]quinolines, for example, often involves the cycloaddition of quinolinium ylides with alkynes or the cyclization of appropriately substituted propargylamines. researchgate.net

Naphthyridines , which are isomers of quinolines containing a second nitrogen atom in the bicyclic framework, are considered structural analogs. digitallibrary.co.inacs.org They are typically not synthesized by modifying an existing quinoline ring but rather through de novo synthesis from pyridine (B92270) precursors, using reactions analogous to classical quinoline syntheses. mdpi.com For example, the Skraup quinoline synthesis, which uses glycerol and an aniline, can be adapted to react 3-aminopyridine (B143674) with glycerol to produce 1,5-naphthyridine. mdpi.com Similarly, the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an activated methylene (B1212753) group, can be applied to 2-aminopyridine-3-carboxaldehyde to synthesize 1,8-naphthyridines. organic-chemistry.orgacs.org

Table 4: Comparison of Classical Syntheses for Quinolines and Naphthyridines

| Synthesis Name | Typical Precursors (Quinoline) | Typical Precursors (Naphthyridine) | Product | Reference |

|---|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | 3-Aminopyridine, Glycerol, Oxidizing Agent | 1,5-Naphthyridine | mdpi.com |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, Methylene ketone | 2-Aminopyridine-3-carboxaldehyde, Methylene ketone | 1,8-Naphthyridine | organic-chemistry.orgacs.org |

| Conrad-Limpach | Aniline, β-ketoester | 3-Aminopyridine, β-ketoester | 4-Hydroxy-1,5-naphthyridine (Naphthyridinone) | mdpi.com |

Computational Chemistry and Theoretical Investigations of 6 Hydroxyquinoline 5 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule at the electronic level. For 6-Hydroxyquinoline-5-carboxamide, these methods provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard tool for the computational study of quinoline (B57606) derivatives, offering a balance between accuracy and computational cost. For molecules like this compound, DFT calculations are typically performed using functionals such as B3LYP combined with basis sets like 6-31G* or higher to obtain optimized geometries and electronic properties. Such studies on related quinoline-amide derivatives have demonstrated that this level of theory provides reliable insights into the molecular structure and electronic distribution. The optimization of the geometry of this compound would reveal key bond lengths and angles, influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxamide group, as well as potential intramolecular hydrogen bonding between the two.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability.

In a study of quinoline-amide derivatives, it was observed that the HOMO is often localized on the quinoline ring and the amide group, while the LUMO density is concentrated on the quinoline ring. For this compound, the presence of the hydroxyl group at the 6-position is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. The carboxamide group at the 5-position, being electron-withdrawing, would lower the LUMO energy, enhancing its electron-accepting nature.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This increased polarizability is often associated with enhanced biological activity. Based on studies of similar quinoline derivatives, the HOMO-LUMO energy gap for this compound can be expected to be in a range that suggests significant chemical reactivity.

Noncovalent Interaction (NCI) and Electron Localization Function (ELF) Analysis

Noncovalent interactions play a crucial role in determining the structure, stability, and function of molecular systems. The Noncovalent Interaction (NCI) index is a powerful tool for visualizing and characterizing these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. researchgate.netresearchgate.net The analysis is based on the relationship between the electron density (ρ) and its reduced density gradient (s). By plotting s against ρ, different types of noncovalent interactions can be identified and visualized as isosurfaces, where the color-coding indicates the nature of the interaction. Typically, blue isosurfaces represent strong attractive interactions like hydrogen bonds, green indicates weak van der Waals interactions, and red signifies repulsive steric clashes. youtube.com

For this compound, an intramolecular hydrogen bond is expected between the hydrogen of the 6-hydroxy group and the oxygen of the 5-carboxamide group, or potentially the nitrogen of the quinoline ring. NCI analysis would likely reveal a distinct blue or bluish-green isosurface in the region between these groups, confirming the presence and strength of this intramolecular hydrogen bond. Furthermore, in a condensed phase or in molecular aggregates, green isosurfaces would be expected to appear between adjacent molecules, representing the van der Waals forces that contribute to crystal packing and stability.

The Electron Localization Function (ELF) provides a quantitative measure of electron localization in a molecule, offering a visual representation of chemical bonds and lone pairs in a manner that aligns with chemical intuition. researchgate.netresearchgate.net The ELF is a scalar field whose values range from 0 to 1, where a high ELF value (close to 1) corresponds to a high degree of electron localization, characteristic of covalent bonds and lone pairs. researchgate.net An ELF value of 0.5 is indicative of a uniform electron gas, often found in metallic bonding, while lower values suggest regions of low electron density. researchgate.net

In the context of this compound, ELF analysis would delineate the covalent framework of the molecule, with high ELF values along the C-C, C-N, C-H, C=O, and N-H bonds. The analysis would also clearly show the localization of lone pair electrons on the oxygen and nitrogen atoms. A topological analysis of the ELF field allows for the partitioning of the molecular space into basins of attractors, corresponding to atomic cores, covalent bonds, and lone pairs. For instance, a study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) utilized ELF analysis to investigate its electronic structure, and similar insights can be expected for this compound. eurjchem.com

A key feature of interest in the ELF analysis of this compound would be the region of the intramolecular hydrogen bond. The ELF topology can provide evidence of proton sharing and the nature of the hydrogen bond interaction.

Table 1: Expected Noncovalent Interactions in this compound This table is generated based on the functional groups present in the molecule and general principles of noncovalent interactions.

| Interaction Type | Interacting Atoms/Groups | Expected NCI Plot Signature |

|---|---|---|

| Intramolecular Hydrogen Bond | O-H (hydroxyl) and O=C (carboxamide) | Blue to Green Isosurface |

| van der Waals Interactions | Aromatic rings of adjacent molecules | Broad, Green Isosurface |

| π-π Stacking | Parallel quinoline rings | Green Isosurface |

Table 2: Expected Electron Localization Function (ELF) Features in this compound This table is generated based on the expected electronic structure of the molecule.

| Molecular Feature | Expected ELF Value |

|---|---|

| C-C, C-N, C-H, O-H, N-H Covalent Bonds | High (close to 1.0) |

| C=O, C=N Covalent Bonds | High (close to 1.0) |

| Lone Pairs on O and N atoms | High (close to 1.0) |

| Aromatic π-system | Delocalized (intermediate values) |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). nih.gov It is particularly effective in quantifying intermolecular interactions, such as hydrogen bonds, by analyzing the donor-acceptor interactions between the filled lone pair orbitals of a Lewis base and the empty antibonding orbitals of a Lewis acid. nih.govresearchgate.net The strength of these interactions is evaluated using second-order perturbation theory, which provides the stabilization energy (E(2)) associated with the delocalization of electron density from a donor NBO to an acceptor NBO. nih.gov

For this compound, NBO analysis can provide quantitative insights into the nature and strength of both intramolecular and intermolecular hydrogen bonds. The intramolecular hydrogen bond between the hydroxyl group and the carboxamide group can be characterized by the interaction between the lone pair of the carbonyl oxygen (donor) and the antibonding σ*(O-H) orbital of the hydroxyl group (acceptor). A significant E(2) value for this interaction would confirm the presence of a strong intramolecular hydrogen bond.

In the context of intermolecular interactions, such as in a dimer or a crystal lattice, NBO analysis can identify and quantify the hydrogen bonds formed between different molecules of this compound. For instance, the carboxamide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of intermolecular hydrogen-bonded networks. A study on quinolone carboxylic acid derivatives utilized NBO analysis to detail the features of intramolecular hydrogen bonds, providing a framework for what to expect with this compound. mdpi.com

The analysis also provides information on the natural atomic charges and the occupancies of the NBOs, which can further elucidate the charge distribution and the extent of electron delocalization within the molecule and between interacting molecules. For example, the formation of a hydrogen bond typically leads to a decrease in the occupancy of the donor lone pair orbital and an increase in the occupancy of the acceptor antibonding orbital.

Table 3: Hypothetical NBO Analysis of the Intramolecular Hydrogen Bond in this compound This table presents hypothetical data based on typical values for similar intramolecular hydrogen bonds.

| Donor NBO (i) | Occupancy (e) | Acceptor NBO (j) | Occupancy (e) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

|---|

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Coordination Chemistry: Metal Complexation of 6 Hydroxyquinoline 5 Carboxamide

Nature of Ligand Coordination Sites within the 6-Hydroxyquinoline-5-carboxamide Scaffold

The this compound molecule is a derivative of quinoline (B57606), a class of compounds well-regarded for their metal-chelating capabilities. scirp.org Among the various isomers of hydroxyquinoline, the 8-hydroxyquinoline (B1678124) (8-HQ) isomer is particularly known for its ability to form stable complexes with divalent metal ions. nih.govdovepress.com This capacity stems from the specific arrangement of its donor atoms.

Similarly, this compound is anticipated to act as a potent bidentate chelating agent. The primary coordination sites are the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group after deprotonation. scirp.orgjchemlett.com This N,O-donor set allows the ligand to form a stable five-membered chelate ring with a metal ion. The carboxamide group at the 5-position, while not typically the primary binding site in the presence of the hydroxy-quinoline core, can influence the electronic properties and steric environment of the ligand, thereby modulating the stability and structure of the resulting metal complexes.

Synthesis and Stoichiometric Characterization of Metal Complexes

The synthesis of metal complexes with hydroxyquinoline-based ligands is generally straightforward. A common method involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. jchemlett.comasianpubs.org The stoichiometry of the resulting complex can often be controlled by adjusting the molar ratio of the ligand to the metal ion and controlling the pH of the reaction mixture. scirp.orgasianpubs.org For this compound, complex formation would likely proceed rapidly at room temperature upon mixing the ligand solution with a metal salt solution. researchgate.net

Derivatives of hydroxyquinoline are known to form complexes with a wide array of transition metals. asianpubs.orgresearchgate.net The stoichiometry of these complexes is frequently found to be 1:2 (metal:ligand), particularly with divalent metal ions, though 1:1 and 1:3 ratios are also observed. asianpubs.orgresearchgate.netmdpi.com In 1:2 complexes, two deprotonated ligand molecules bind to a central metal ion. The specific nature of the metal ion, including its charge and preferred coordination number, dictates the final stoichiometry. For instance, studies on analogous 8-hydroxyquinoline derivatives have documented the formation of complexes with Cu(II), Ni(II), Zn(II), Co(II), Fe(II), Fe(III), Ru(II), and Rh(III). asianpubs.orgmdpi.com

Table 1: Reported Stoichiometries for Metal Complexes with Hydroxyquinoline-Type Ligands

| Metal Ion | Typical Metal:Ligand Stoichiometry | Reference |

| Cu(II) | 1:2, 1:1 | asianpubs.orgmdpi.com |

| Zn(II) | 1:2, 1:1 | asianpubs.orgmdpi.com |

| Fe(III) | 1:3, 1:1 | researchgate.netmdpi.com |

| Co(II) | 1:2 | scirp.orgasianpubs.org |

| Ni(II) | 1:2 | scirp.orgasianpubs.org |

| Ru(II) | 1:1 (with other ligands) | mdpi.com |

| Rh(III) | 1:1 (with other ligands) | mdpi.com |

This table is based on data for 8-hydroxyquinoline and its derivatives, which are expected to be comparable to this compound.

The geometry of the resulting metal complex is determined by the coordination number and electronic configuration of the central metal ion. For 1:2 metal-to-ligand complexes, several geometries are possible.

Octahedral: Metal ions like Co(II) and Ni(II) typically form six-coordinate complexes. With two bidentate this compound ligands, the remaining two coordination sites are often occupied by solvent molecules (e.g., water), resulting in a distorted octahedral geometry. scirp.orgjchemlett.com Trivalent ions like Fe(III) can form neutral 1:3 complexes that are also octahedral. researchgate.net

Square Planar: Cu(II) complexes with 8-hydroxyquinoline derivatives often adopt a square planar geometry. scirp.org This is a common coordination geometry for d⁹ metal ions.

Tetrahedral/Distorted Geometries: Zn(II), a d¹⁰ ion, commonly forms four-coordinate complexes. With two bidentate ligands, a tetrahedral or a distorted square planar geometry can be expected. nih.govacs.org

Table 2: Common Geometries for Metal Complexes with Bidentate Quinoline Ligands

| Metal Ion | Coordination Number | Common Geometry | Reference |

| Co(II) | 6 | Octahedral | scirp.org |

| Ni(II) | 6 | Octahedral | scirp.org |

| Cu(II) | 4 | Square Planar | scirp.org |

| Zn(II) | 4 | Tetrahedral | nih.gov |

| Fe(III) | 6 | Octahedral | researchgate.net |

| Ru(II) | 6 | Octahedral (Half-sandwich) | mdpi.com |

Geometries are based on studies of analogous hydroxyquinoline ligands.

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., UV-Vis, FTIR, NMR in complexes)

Spectroscopic techniques are invaluable for confirming the coordination of this compound to a metal ion.

FTIR Spectroscopy: Infrared spectroscopy provides direct evidence of coordination. The broad absorption band corresponding to the O-H stretch of the phenolic group (typically ~3200-3500 cm⁻¹) is expected to disappear upon deprotonation and complexation. jchemlett.comasianpubs.org Furthermore, shifts in the stretching frequencies of the C=N and C-O bonds within the ligand scaffold would indicate the involvement of the quinoline nitrogen and hydroxyl oxygen in metal binding. asianpubs.org The appearance of new, weaker bands in the far-infrared region (typically below 800 cm⁻¹) can be assigned to the M-N and M-O stretching vibrations, confirming the formation of the chelate. jchemlett.com

UV-Vis Spectroscopy: The electronic absorption spectrum of the ligand will change significantly upon metal chelation. The formation of the metal complex often leads to a bathochromic (red) shift of the ligand's characteristic absorption bands. researchgate.net This shift arises from the alteration of the electronic structure and the extension of the π-conjugated system upon coordination with the metal ion. This technique is frequently used to monitor the formation of the complex and to determine its stoichiometry and stability constants in solution. mdpi.com

NMR Spectroscopy: For diamagnetic metal complexes, such as those with Zn(II), Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. In ¹H NMR spectra, the signals for the protons on the quinoline ring, especially those adjacent to the nitrogen atom and the hydroxyl group, would exhibit noticeable chemical shifts upon complexation, providing insight into the binding sites. mdpi.com Changes in the chemical shift of the amide N-H proton could also provide information on the influence of chelation on the carboxamide substituent.

Theoretical Studies on Metal-Complex Stability and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to complement experimental findings in coordination chemistry. researchgate.net These theoretical studies can provide detailed insights into the electronic structure, stability, and geometry of the metal complexes of this compound.

DFT calculations can be used to:

Optimize the geometry of the metal complexes, corroborating or predicting structures (e.g., bond lengths and angles) that can be compared with X-ray crystallography data. nih.gov

Calculate the binding energies between the metal ion and the ligand to assess the thermodynamic stability of the complex.

Simulate spectroscopic properties (e.g., IR and UV-Vis spectra) to aid in the interpretation of experimental data. researchgate.net

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and redox properties of the complexes.

The stability of metal complexes in solution is experimentally quantified by their formation constants (log K) or by pM values, where pM is the negative logarithm of the free metal ion concentration at a specific pH. mdpi.com Higher pM values indicate stronger metal-binding affinity. For a related 8-hydroxyquinoline derivative, the metal binding affinity at physiological pH was found to follow the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com

Table 3: Example Stability Data for Metal Complexes of an 8-Hydroxyquinoline Derivative (HQNO₂-L-Pro)

| Metal Ion | Species | log K | pM (at pH 7.4) |

| Cu(II) | [CuL] | 11.23 | 12.0 |

| [CuL₂] | 9.27 | ||

| Zn(II) | [ZnL] | 7.78 | 8.8 |

| [ZnL₂] | 7.02 | ||

| Fe(II) | [FeL] | 7.18 | 8.3 |

| [FeL₂] | 6.09 | ||

| Fe(III) | [FeL] | 12.33 | 7.5 |

| [FeL₂] | 10.15 |

Data sourced from a study on 5-nitro-8-hydroxyquinoline-proline, illustrating the methods used to quantify complex stability. mdpi.com L represents the ligand.

Influence of Metal Chelation on Molecular Properties and Potential Bioactivity Modulation

The act of metal chelation profoundly alters the physicochemical properties of the this compound ligand, which can in turn modulate its biological activity. nih.govdovepress.com The biological actions of many hydroxyquinoline derivatives are intrinsically linked to their ability to bind metal ions.

Key changes upon chelation include:

Redox Properties: Coordination to a redox-active metal, such as copper or iron, can stabilize certain oxidation states and influence the redox potential of the metal ion. This can be a crucial factor in biological activities that involve redox cycling and the generation of reactive oxygen species (ROS). acs.org

Target Interaction: The geometry and electronic distribution of the ligand are fixed upon chelation. The resulting complex may have a shape and charge distribution that is complementary to the active site of a biological target, such as a metalloenzyme. The chelation of the endogenous metal ion within an enzyme's active site is a known mechanism of inhibition.

Enhanced Bioactivity: In many cases, the metal complex exhibits significantly greater biological activity (e.g., anticancer or antimicrobial) than the free ligand. nih.govacs.org This synergy is often attributed to the combined properties of the metal and the ligand within the stable, more lipophilic complex.

An in-depth examination of the compound this compound reveals a multifaceted profile of biological activity, particularly in the realms of antimicrobial and anticancer action. This article elucidates the specific molecular mechanisms and cellular interactions that underpin its therapeutic potential, focusing exclusively on its mechanistic pathways.

Structure Activity Relationship Sar Studies for Biological Functionality

Correlating Specific Structural Motifs with Observed Biological Activities

The 6-hydroxyquinoline-5-carboxamide molecule possesses distinct structural motifs that are crucial for its biological activities. The quinoline (B57606) core itself, being a heterocyclic aromatic system, provides a rigid framework for the appended functional groups. The hydroxyl (-OH) group at the 6-position and the carboxamide (-CONH2) group at the 5-position are key to its functionality.

The carboxamide group is known to enhance hydrogen-bonding capacity and metabolic stability compared to more reactive groups like esters or aldehydes. This increased stability and potential for strong intermolecular interactions make it a favorable feature in drug design. Furthermore, the carboxamide group can contribute to balanced lipophilicity, which is essential for good bioavailability.

The relative positioning of the hydroxyl and carboxamide groups is also critical. The 6-hydroxy substitution, for instance, can lead to stronger intramolecular hydrogen bonding compared to other positional isomers, which in turn affects the molecule's conformational stability and electronic distribution. This specific arrangement of functional groups can be correlated with its potential as an antimicrobial or anticancer agent.

Influence of Substituent Nature, Position, and Stereochemistry on Potency and Selectivity

The biological potency and selectivity of quinoline derivatives are highly sensitive to the nature, position, and stereochemistry of their substituents.

Nature of Substituents:

Electron-donating vs. Electron-withdrawing Groups: Studies on related quinoline derivatives have shown that the introduction of electron-donating groups can enhance biological activity. For instance, in a series of thioquinoline derivatives, compounds with electron-donating groups at the R position were generally more potent as α-glucosidase inhibitors than those with electron-withdrawing groups. nih.gov

Halogenation: The addition of halogen atoms, such as chlorine, can increase the lipophilicity of the molecule. In some 8-hydroxyquinoline (B1678124) analogs, 6-chloro derivatives were found to be the most active in anticancer assays. nih.gov

Bulky Groups: The size of the substituent also plays a significant role. In certain thioquinoline-benzohydrazide derivatives, bulkier substituents at the R position were more favorable for α-glucosidase inhibition. nih.gov

Positional Isomerism: The placement of functional groups on the quinoline ring is a determining factor for activity. Moving the hydroxyl group from the 6-position to the 8-position, as seen in 8-hydroxyquinoline derivatives, significantly alters the molecule's electronic properties and metal-binding affinity. Similarly, the position of other substituents can drastically change the inhibitory activity against different enzymes. For example, in a study of MMP-2/9 inhibitors, substituents at the C-7 position of the quinolone moiety resulted in lower IC50 values compared to those with substituents at the C-5 position. nih.gov

Stereochemistry: While not directly detailed for this compound in the provided context, stereochemistry is a known critical factor for the biological activity of many quinoline derivatives. For example, the different stereoisomers of mefloquine, a quinoline antimalarial, exhibit varying levels of activity and toxicity. nih.gov

Elucidation of Key Pharmacophores for Target Engagement and Binding Affinity

A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For quinoline derivatives, the key pharmacophoric features often include:

Hydrogen Bond Donors and Acceptors: The hydroxyl and carboxamide groups of this compound are potent hydrogen bond donors and acceptors, enabling strong interactions with amino acid residues in the active site of target proteins.

Aromatic/Hydrophobic Regions: The quinoline ring system provides a significant hydrophobic surface that can engage in hydrophobic interactions with the target.

Metal Chelating Moieties: The arrangement of the hydroxyl and a nearby nitrogen atom in the quinoline ring can create a metal-binding site. This is a well-known feature of 8-hydroxyquinolines and is likely relevant for the 6-hydroxy isomer as well, influencing its interaction with metalloenzymes. nih.gov

For instance, in the context of α-glucosidase inhibition by thioquinoline derivatives, the quinoline moiety linked to a thioacetamide (B46855) pharmacophore demonstrated strong interactions with the enzyme's active site. nih.gov Similarly, for inhibitors of IKKβ, a quinoxaline (B1680401) urea (B33335) analog was identified as a potent inhibitor, highlighting the importance of the specific arrangement of urea and quinoxaline moieties for binding. nih.gov

Comparative Analysis with Related Hydroxyquinoline and Carboxamide Scaffolds (e.g., Positional Isomers, Fused Systems)

Comparing this compound with related scaffolds provides valuable insights into its potential biological profile.

Positional Isomers: As previously mentioned, the shift of the hydroxyl group to the 8-position (8-hydroxyquinoline) creates a well-known metal-chelating agent with a broad spectrum of biological activities, including anticancer, anti-HIV, and antifungal properties. nih.gov The 6-hydroxy isomer, while also capable of metal chelation, will have different coordination geometry and affinity for various metal ions, potentially leading to a different pharmacological profile.

Carboxamide vs. Other Functional Groups: Replacing the carboxamide group with a carboxylic acid, as in 5-carboxy-8-hydroxyquinoline, can result in potent inhibition of certain enzymes but may suffer from low cell permeability. nih.gov The carboxamide, being less acidic and capable of forming different hydrogen bond networks, often offers improved bioavailability. Compared to an aldehyde group (as in 6-hydroxyquinoline-5-carbaldehyde), the carboxamide is significantly more stable and less prone to metabolic oxidation, making it more suitable for therapeutic applications. nih.gov

Fused Systems: Extending the quinoline system to larger fused rings, such as in benzo[b] nih.govnaphthyridin-(5H)ones, can lead to highly potent cytotoxic agents. nih.gov The planarity and extended aromatic system of these molecules can enhance their DNA intercalating abilities, a common mechanism for anticancer drugs. The introduction of a carboxamide derivative to such a system has been shown to retain and even enhance this potent cytotoxicity. nih.gov

Advanced Applications in Medicinal Chemistry and Materials Science

Rational Drug Design Strategies Utilizing the 6-Hydroxyquinoline-5-carboxamide Scaffold

Rational drug design leverages the structural and physicochemical properties of a core scaffold to develop new therapeutic agents. The quinoline (B57606) ring system is a versatile and well-understood framework for creating novel drugs, particularly in anticancer therapies. tandfonline.comusc.edu The this compound structure, in particular, provides key interaction points—a hydroxyl group and a carboxamide group—that can be crucial for binding to biological targets.

Lead Compound Identification and Optimization

The process of discovering a new drug often begins with a "lead compound," a molecule that shows the desired biological activity but may have suboptimal properties like potency or bioavailability. The this compound scaffold serves as an excellent starting point for lead identification and optimization. Medicinal chemists can systematically modify its structure to enhance its therapeutic potential.

Optimization strategies often focus on structure-activity relationships (SAR), which detail how specific structural changes affect the compound's biological activity. For quinoline-based compounds, modifications at various positions of the bicyclic ring can dramatically alter their efficacy. For instance, in the development of quinoline-3-carboxamide (B1254982) derivatives as EGFR inhibitors for cancer therapy, researchers found that introducing different substituents, such as furan, thiophene (B33073), or benzyloxy groups, led to significant variations in inhibitory concentrations (IC₅₀). nih.gov One derivative, featuring a thiophene group, was identified as a lead for further optimization due to its potent EGFR inhibition. nih.gov

Similarly, in the optimization of quinolinone derivatives as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), another cancer-related target, efforts focused on improving metabolic properties and oral bioavailability, which ultimately led to a preclinical candidate. nih.gov These examples underscore a common strategy: using a core scaffold like quinoline carboxamide and systematically exploring chemical space to identify a clinical candidate. A hypothetical SAR study for this compound could involve modifying the carboxamide group or substituting other positions on the quinoline ring to improve target affinity and selectivity.

Table 1: Example of Lead Optimization Strategy for Quinoline Carboxamides This table illustrates a hypothetical optimization process based on published strategies for similar compounds.

| Compound | Modification from Parent Scaffold | Target | Observed Activity (e.g., IC₅₀) | Rationale for Modification |

|---|---|---|---|---|

| Lead Scaffold | This compound | Kinase X | 10 µM | Initial hit from screening |

| Analog 1 | N-methyl on carboxamide | Kinase X | 8 µM | Explore role of amide H-bond donor |

| Analog 2 | N-phenyl on carboxamide | Kinase X | 15 µM | Introduce steric bulk to probe pocket size |

| Analog 3 | 2-Chloro substitution | Kinase X | 2 µM | Alter electronic properties of the ring |

| Analog 4 | 4-Methoxy substitution | Kinase X | 0.5 µM | Improve potency and metabolic stability |

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind weakly to a biological target. tandfonline.com These fragments serve as efficient starting points that can be grown, linked, or merged to create more potent, drug-like molecules.

The quinoline scaffold is considered a privileged structure and is frequently utilized in FBDD. tandfonline.com this compound, with a molecular weight of approximately 188 g/mol , fits well within the typical size of a fragment. Its defined structure, featuring both hydrogen bond donors (hydroxyl, amide N-H) and acceptors (ring nitrogen, carbonyl oxygen), provides multiple points for interaction with a protein's binding site. These features also offer clear vectors for chemical elaboration, allowing chemists to "grow" the fragment into unoccupied regions of the binding pocket to increase potency and selectivity.

Prodrug Strategies

A prodrug is an inactive or less active molecule that is converted into a pharmacologically active agent within the body. This strategy is often employed to overcome issues such as poor solubility, low bioavailability, or off-target toxicity. The functional groups on this compound—specifically the hydroxyl group—are amenable to prodrug design.

One common strategy involves masking a hydroxyl group as an ester or a sulfonate. nih.gov For example, 8-hydroxyquinoline (B1678124) (an isomer) has been converted into sulfonate prodrugs which are stable under physiological conditions but can be cleaved photochemically to release the active inhibitor. nih.gov Similarly, converting the 6-hydroxy group of our title compound to a phosphate (B84403) ester could significantly increase aqueous solubility, while conversion to an aminoalkoxycarbonyloxymethyl (AOCOM) ether could improve both solubility and bioavailability through a pH-triggered release mechanism. nih.gov Another advanced approach is glycoconjugation, where a sugar molecule is attached to the drug. This can target the overexpressed glucose transporters found on cancer cells, thereby increasing the drug's selectivity. researchgate.netresearchgate.net

Table 2: Potential Prodrug Strategies for this compound

| Prodrug Moiety | Target Functional Group | Potential Advantage | Activation Mechanism |

|---|---|---|---|

| Ester (e.g., Acetate) | 6-Hydroxyl | Improved membrane permeability | Enzymatic (esterases) |

| Phosphate Ester | 6-Hydroxyl | Increased aqueous solubility | Enzymatic (phosphatases) |

| Glycoconjugate | 6-Hydroxyl | Targeted delivery to cancer cells | Enzymatic (e.g., β-glucosidase) |

| AOCOM Ether | 6-Hydroxyl | pH-triggered release, improved bioavailability | Chemical (intramolecular cyclization) nih.gov |

Development of Chemical Probes for Biological Research and Diagnostics

A chemical probe is a selective small molecule used to study the function of a specific protein target in biological systems. High-quality probes are essential for validating targets in drug discovery and understanding complex cellular processes. The 8-hydroxyquinoline scaffold and its derivatives are known to possess a range of biological activities, making them suitable for development as chemical probes. nih.gov For instance, derivatives of 8-hydroxyquinoline have been explored as inhibitors of enzymes like aminopeptidases and as agents targeting multidrug-resistant cancer cells. nih.govacs.org

Given the structural features of this compound, it could be developed into a selective probe for a particular enzyme or receptor. Its metal-chelating ability, conferred by the hydroxyl group and quinoline nitrogen, could be exploited to probe the function of metalloenzymes. Optimization via medicinal chemistry could enhance its selectivity for a single target, and a "negative control" compound (a structurally similar but inactive molecule) could be designed to ensure that any observed biological effects are due to on-target activity.

Integration into Functional Materials

Beyond medicine, the unique photophysical properties of the hydroxyquinoline scaffold allow for its integration into advanced functional materials.

Design of Fluorescent Chemosensors for Metal Ions

Hydroxyquinoline derivatives are well-known for their use as fluorescent chemosensors. researchgate.netnih.gov The core mechanism often involves the chelation of a metal ion by the heterocyclic nitrogen and the hydroxyl oxygen. This binding event can lead to significant changes in the molecule's fluorescence, such as enhancement or quenching, allowing for the detection of specific ions. core.ac.uk

The process is often governed by mechanisms like excited-state intramolecular proton transfer (ESIPT) or photoinduced electron transfer (PET). In many 8-hydroxyquinoline-based sensors, the binding of a metal ion like Zn(II) or Hg(II) inhibits the ESIPT process, which "turns on" or enhances fluorescence emission. nih.govacs.org The this compound scaffold is a promising candidate for such applications. The specific arrangement of the hydroxyl and carboxamide groups could influence its selectivity and sensitivity for different metal ions. The carboxamide group, in particular, could provide an additional coordination site, potentially altering the binding affinity and the resulting photophysical response compared to simpler hydroxyquinolines. Research has shown that such sensors can be highly selective, capable of detecting specific metal ions even in the presence of other competing ions. acs.org

Table 3: Fluorescence Response of Hydroxyquinoline-Based Sensors to Metal Ions Data generalized from studies on various hydroxyquinoline derivatives.

| Sensor Scaffold | Target Ion | Fluorescence Change | Potential Mechanism |

|---|---|---|---|

| 8-Hydroxyquinoline derivative | Zn(II) | Enhancement ("Turn-on") | Inhibition of ESIPT nih.gov |

| 8-Hydroxyquinoline benzoate | Hg(II), Cu(II) | Enhancement | Suppression of radiationless decay core.ac.uk |

| Anthracene-based HQ sensor | Hg(II), Cu(II) | Quenching ("Turn-off") | Energy/electron transfer |

| This compound | Hypothetical | Modulated by metal binding | Altered electronic structure, potential for ESIPT/PET modulation |

Application as Electron Carriers in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are a significant class of materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.gov Their inherent electronic properties, thermal stability, and ability to form stable complexes with metal ions make them excellent candidates for use as electron transport materials (ETMs) and emissive layers. acs.org The foundational compound in this application is Tris(8-hydroxyquinoline)aluminum (Alq3), which has been widely used since the inception of modern OLED technology. acs.orgicm.edu.pl

The general mechanism in an OLED involves the injection of electrons from the cathode and holes from the anode into the organic layers when a voltage is applied. icm.edu.pl These charge carriers migrate through the respective transport layers. An electron transport layer facilitates the movement of electrons to the emissive layer, where they recombine with holes. This recombination process forms an excited state known as an exciton, which then decays radiatively to emit light. icm.edu.pl Quinoline-based materials like Alq3 are effective as both the ETM and the host for the emissive layer due to their electron mobility and high fluorescence quantum yield. icm.edu.placs.org The electron mobility in Alq3 thin films is in the order of 1 × 10⁻⁵ cm²/Vs. acs.org

While this compound itself is not extensively documented as an OLED material, its structural features suggest potential applicability. It is a derivative of 6-hydroxyquinoline (B46185), which has been shown to enhance the performance of OLEDs. acs.org The quinoline core provides the fundamental scaffold for electron transport. The introduction of substituents onto the quinoline ring is a known strategy to tune the electronic and optical properties of the material. icm.edu.pl For instance, modifying the 8-hydroxyquinoline ligand can alter the HOMO and LUMO energy levels, thereby changing the emission color from the standard green of Alq3 to blue or yellow. acs.orgmdpi.com

The presence of the hydroxyl (-OH) and carboxamide (-CONH₂) groups on this compound would be expected to influence its performance in an OLED. The carboxamide group is stereochemically significant and can participate in selective regiospecific interactions through hydrogen bonding. nih.gov This could enhance intermolecular interactions and the morphological stability of thin films, which is crucial for device longevity. Furthermore, both the oxygen and nitrogen atoms in the carboxamide and hydroxyl groups can act as coordination sites for metal ions, similar to the 8-hydroxy group in Alq3. This suggests that metal complexes of this compound could be synthesized and potentially exhibit useful electroluminescent properties. The electronic nature of these groups would also modulate the energy levels of the molecule, potentially affecting the charge injection barriers and the emission wavelength.

The performance of various quinoline derivatives in OLEDs highlights the versatility of this class of compounds.

Table 1: Performance of Selected Quinoline-Based Materials in OLEDs

| Compound/Device Structure | Role | Max. Luminance (cd/m²) | Emission Color/Peak | Reference |

|---|---|---|---|---|

| ITO/NPB/DMeOBQ/CsF/Al | Emitting/Electron Transport | Not specified | Blue (425 nm) | uconn.edu |

| ITO/α-NPD/Zn(Bpy)q/Alq₃/LiF/Al | Emitting Layer | 1030 | Green (545 nm) | mdpi.com |

| ITO/PEDOT:PSS/Alq₃:PVK/Ca/Al | Active Layer | Not specified | Green (520 nm) | icm.edu.pl |

| Carbazole-substituted 8-hydroxyquinoline zinc complexes | Emitting Layer | 402 - 489 | Not specified | mdpi.com |

| Bis(8-hydroxyquinoline) zinc with a styryl group (ZnStq_H:PVK) | Active Layer | Not specified | Yellow (590 nm) | mdpi.com |

Note: This table presents data for related quinoline derivatives to illustrate the potential of the compound class, as direct data for this compound is not available. NPB: N,N′-bis-(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine; DMeOBQ: 8,8′-dimethoxy-5,5′-bisquinoline; Alq₃: Tris(8-hydroxyquinoline)aluminum; PVK: Poly(N-vinylcarbazole).

Mechanisms of Corrosion Inhibition

Quinoline and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including steel and magnesium, particularly in acidic environments. researchgate.netmdpi.com Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.edu

The mechanism of corrosion inhibition by quinoline derivatives involves several key interactions:

Adsorption: The primary step is the adsorption of the inhibitor molecule onto the metal surface. This process can occur through physical adsorption (physisorption) due to electrostatic interactions between the charged metal surface and the charged molecule, or chemical adsorption (chemisorption) involving the sharing or transfer of charge from the inhibitor to the metal surface to form a coordinate-type bond. researchgate.net

Role of Heteroatoms and π-Electrons: Quinoline derivatives are rich in electron density due to the presence of the aromatic quinoline ring (containing 10 π-electrons) and heteroatoms like nitrogen and, in the case of hydroxyquinolines, oxygen. researchgate.net These heteroatoms and π-electrons serve as active centers for adsorption. The nitrogen atom and the oxygen atom of the hydroxyl group can form strong coordinate bonds with vacant d-orbitals of metal atoms on the surface. mdpi.com

Protective Film Formation: The adsorbed inhibitor molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, blocking the active sites where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would typically occur. mdpi.com Studies on 8-hydroxyquinoline (8-HQ) have shown that it functions as a mixed-type inhibitor, meaning it suppresses both anodic and cathodic reactions. acs.orgnih.gov The inhibitor molecules can displace water molecules from the metal surface, further hindering the corrosion process. researchgate.net

For This compound , the specific functional groups would play a significant role in its corrosion inhibition mechanism. The quinoline ring system with its nitrogen heteroatom and π-electrons provides the foundational capacity for adsorption. researchgate.net The 6-hydroxy group provides an additional active site (oxygen atom) for strong coordination with metal ions on the surface, similar to the well-studied 8-hydroxyquinoline inhibitors. mdpi.com

The effectiveness of various quinoline derivatives as corrosion inhibitors has been quantified in numerous studies.

Table 2: Inhibition Efficiency of Selected Quinoline Derivatives on Metals

| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 5-[(dodecylthio)methyl]-8-quinolinol | N80 Steel | 1.0 M HCl | 98.71 | acs.orgnih.gov |

| 5-(azidomethyl)quinolin-8-ol (8QN3) | Mild Steel | 1 M HCl | 90 | najah.edu |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 1 M HCl | 93.4 | biointerfaceresearch.com |

| 8-Hydroxyquinoline (8HQ) | AZ91D Alloy | 3.5 wt. % NaCl | 82.0 (by hydrogen evolution) | nih.gov |

| Quinoxaline (B1680401) derivative (NSQN) | M-steel | 1 M HCl | 96 | researchgate.net |

Note: This table presents data for related quinoline derivatives to illustrate the potential of the compound class, as direct data for this compound is not available.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6-Hydroxyquinoline-5-carboxamide to achieve high purity and yield?

- Methodological Answer : Synthesis optimization requires step-wise adjustments, such as controlling reaction temperature (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF for improved solubility), and catalyst optimization (e.g., Pd/C for hydrogenation). Purity (>95%) can be validated via HPLC with UV detection at 254 nm, while yield improvements (≥70%) rely on stoichiometric balancing of reagents like ethyl chloroformate in carboxamide formation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ a combination of spectroscopic and computational techniques:

- NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding (e.g., hydroxy group at C6).

- FT-IR to identify carbonyl (C=O) stretching (~1680 cm⁻¹) and hydroxyl (-OH) vibrations (~3200 cm⁻¹).

- DFT calculations (B3LYP/6-31G*) to map electron density distribution and predict reactive sites for functionalization .

Q. What experimental strategies are recommended to assess the solubility and stability of this compound in biological buffers?

- Methodological Answer :

- Solubility : Perform phase-solubility studies in PBS (pH 7.4) and DMSO-water mixtures, using UV-Vis spectroscopy to quantify saturation points.

- Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperature (25–40°C), monitoring via LC-MS for hydrolysis byproducts (e.g., quinoline ring opening) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Replication : Reproduce assays under standardized conditions (e.g., cell lines, IC₅₀ protocols) to isolate protocol-dependent variability.

- Meta-analysis : Compare structural analogs (e.g., 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid ) to identify substituent-dependent activity trends.

- Multivariate Analysis : Use PCA (Principal Component Analysis) to disentangle confounding factors like impurity profiles or solvent effects .

Q. What in silico approaches are effective for predicting the interaction mechanisms of this compound with enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like topoisomerase II, focusing on hydrogen bonding (hydroxy and carboxamide groups) and π-π stacking (quinoline ring).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation, ionic strength).

- SAR Studies : Modify substituents (e.g., fluoro at C6 ) to correlate structural changes with inhibitory potency .

Q. How should researchers design experiments to investigate the metabolic fate of this compound in vivo?

- Methodological Answer :

- Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolite distribution in rodent models via autoradiography.

- LC-HRMS : Identify phase I/II metabolites (e.g., glucuronidation at C5-carboxamide) using high-resolution mass spectrometry.

- CYP Inhibition Assays : Screen against CYP450 isoforms (3A4, 2D6) to predict drug-drug interaction risks .

Data Analysis and Interpretation

Q. What statistical methods are suitable for analyzing dose-response relationships in cytotoxicity studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values.

- ANOVA with Tukey’s post hoc : Compare efficacy across multiple cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific activity.

- Bootstrap Resampling : Estimate confidence intervals for potency metrics to address sample size limitations .

Comparative and Mechanistic Studies

Q. How does the substitution pattern on the quinoline core influence the chelation properties of this compound with metal ions?

- Methodological Answer :

- UV-Vis Titration : Monitor bathochromic shifts upon addition of Fe³⁺/Cu²⁺ to quantify binding constants (Kd).

- X-ray Crystallography : Resolve metal-ligand coordination geometry (e.g., octahedral vs. square planar).

- Comparative Analysis : Contrast with 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid to evaluate electronic effects of amino vs. hydroxy groups .

Tables for Key Data Comparison

Table 1 : Comparative Reactivity of Quinoline Derivatives

| Compound | Reactive Site | Key Reaction | Yield (%) | Purity (%) | Reference ID |

|---|---|---|---|---|---|

| This compound | C5-carboxamide | Esterification with MeOH | 78 | 95 | |

| 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid | C3-carboxylic acid | Ethylation with EtBr | 85 | 97 | |

| 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid | C8-amino | Fluorination with Selectfluor | 72 | 93 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.